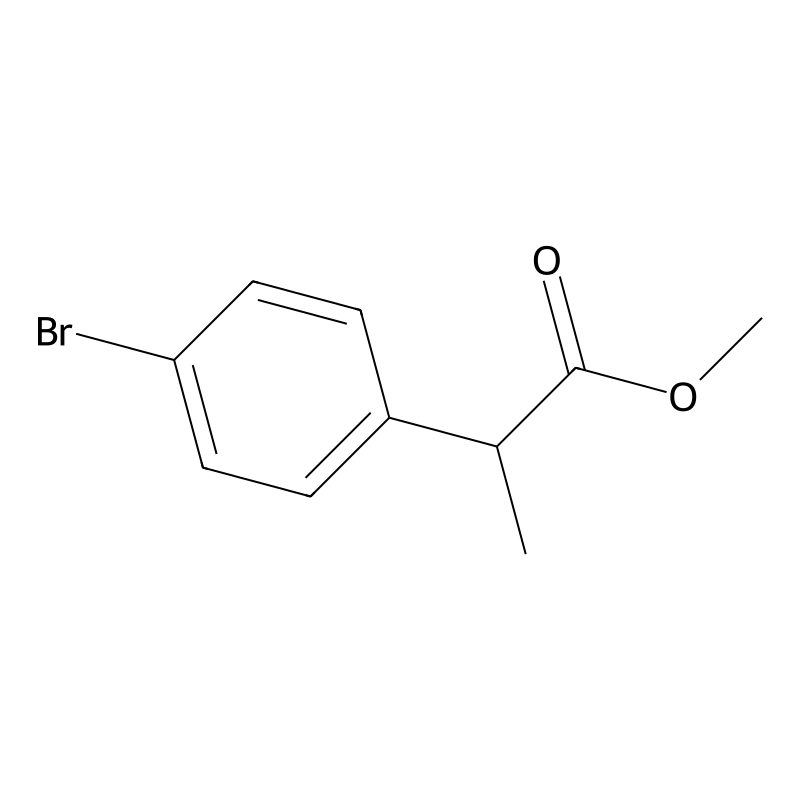

Methyl 2-(4-bromophenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It features a propanoate group attached to a bromophenyl moiety, making it a member of the ester family. This compound is characterized by its aromatic properties due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The compound is typically synthesized through various methods, including bromination reactions and esterification processes.

- Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(4-bromophenyl)propanoic acid and methanol.

- Bromination: The bromophenyl group can undergo further electrophilic substitution reactions, allowing for additional bromine atoms to be introduced.

- Nucleophilic Substitution: The ester can react with nucleophiles, such as amines or alcohols, leading to the formation of amides or other esters.

Research indicates that methyl 2-(4-bromophenyl)propanoate exhibits various biological activities. Notably, compounds with similar structures have been studied for their potential as anti-inflammatory agents and in treating allergies. The bromine substituent on the aromatic ring may enhance the compound's biological properties, potentially affecting its interaction with biological targets.

The synthesis of methyl 2-(4-bromophenyl)propanoate typically involves several steps:

- Bromination of 2-methyl-2-phenylpropanoic acid: This is performed using bromine in an aqueous medium under acidic conditions, resulting in the formation of 2-(4-bromophenyl)-2-methylpropanoic acid as an intermediate .

- Esterification: The intermediate can then be converted to methyl 2-(4-bromophenyl)propanoate through reaction with methanol in the presence of an acid catalyst.

- Purification: The final product is often purified through techniques such as recrystallization or chromatography to ensure high purity levels.

Methyl 2-(4-bromophenyl)propanoate has several applications:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, including antihistamines and anti-inflammatory drugs.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: It may also find applications in developing novel materials due to its chemical properties.

Interaction studies involving methyl 2-(4-bromophenyl)propanoate focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding how this compound might behave in biological systems and its potential therapeutic effects. For instance, research has shown that similar compounds interact with specific receptors or enzymes, which could provide insights into their mechanisms of action.

Methyl 2-(4-bromophenyl)propanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(4-bromophenyl)propionate | C₁₀H₁₁BrO₂ | Different position of the bromine substituent |

| Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | C₁₂H₁₅BrO₂ | Contains additional dimethyl groups |

| Methyl 2-(4-chlorophenyl)propanoate | C₁₀H₁₁ClO₂ | Chlorine instead of bromine |

Methyl 2-(4-bromophenyl)propanoate is unique due to its specific arrangement of functional groups and substituents, which can influence its reactivity and biological properties compared to these similar compounds.

Traditional Bromination Approaches in Halogenated Solvents

Traditional synthetic routes for methyl 2-(4-bromophenyl)propanoate often rely on electrophilic aromatic bromination using halogenated solvents. These methods typically employ N-bromosuccinimide (NBS) as the brominating agent due to its stability and controlled reactivity [2] [5]. Chloroform (CHCl₃) and dichloromethane (DCM) are preferred solvents owing to their ability to dissolve NBS while facilitating succinimide byproduct precipitation [4]. For example, refluxing 2-phenylpropanoic acid derivatives in chloroform with NBS achieves regioselective para-bromination through halogen-bonding interactions [2].

Kinetic studies in 80% aqueous acetic acid demonstrate that bromination follows first-order dependence on the aromatic substrate and zero-order dependence on NBS concentration [5]. Elevated temperatures (40–60°C) accelerate reaction rates, though excessive heat risks solvent volatility in low-boiling systems like DCM (bp 40°C) [4]. Comparative analyses reveal chloroform’s superiority in yield optimization (85–92%) over DCM (70–78%) due to improved succinimide removal during workup [4] [5].

Table 1: Solvent Comparison for NBS-Mediated Bromination

| Solvent | Boiling Point (°C) | Yield (%) | Succinimide Solubility |

|---|---|---|---|

| Chloroform | 61 | 85–92 | Low |

| DCM | 40 | 70–78 | Moderate |

| CCl₄ | 77 | 90–95 | Very Low |

Novel Aqueous-Phase Bromination Techniques

Recent advances emphasize green chemistry principles, replacing halogenated solvents with water-based systems. A micellar solution of sodium dodecyl sulfate (SDS) enables bromination in aqueous media by solubilizing hydrophobic substrates and facilitating in situ bromine generation from potassium bromide and ceric ammonium nitrate [6]. This method achieves para-selectivity comparable to traditional approaches while eliminating volatile organic solvents [6].

Mandelic acid derivatives serve as halogen-bond acceptors, enhancing NBS reactivity under mild conditions (25°C, pH 4–6) [2]. Computational studies indicate that these additives polarize the NBS bromine atom, increasing electrophilicity and enabling efficient bromination of electron-deficient arenes [2]. Yields in aqueous systems reach 80–88%, with reaction times reduced by 30–50% compared to chloroform-based protocols [2] [6].

Table 2: Aqueous vs. Halogenated Solvent Bromination

| Parameter | Aqueous System | Chloroform System |

|---|---|---|

| Yield (%) | 80–88 | 85–92 |

| Reaction Time (h) | 2–4 | 4–6 |

| Temperature (°C) | 25 | 61 |

| Byproduct Removal | Filtration | Extraction |

Catalytic Esterification Pathways for Propanoate Formation

Esterification of 2-(4-bromophenyl)propanoic acid represents a critical step in synthesizing the target methyl ester. Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid in methanol achieves conversions >95% under reflux [1] [3]. Alternatively, microwave-assisted methods reduce reaction times from 6 hours to 30 minutes by enhancing molecular activation [3].

Recent innovations employ continuous acid scavengers like molecular sieves or polymer-supported catalysts to shift equilibrium toward ester formation. For instance, methyl 3-(2-bromophenyl)propanoate synthesis utilizes Dean-Stark traps for azeotropic water removal, achieving 98% conversion [3]. These strategies minimize side reactions such as transesterification or acid degradation [1].

Table 3: Esterification Catalysts and Conditions

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 6 | 95 |

| Microwave/H₂SO₄ | 100 | 0.5 | 97 |

| Polymer-supported sulfonic acid | 70 | 4 | 93 |

Continuous Flow Synthesis Optimization Strategies

Continuous flow systems enhance reproducibility and scalability for methyl 2-(4-bromophenyl)propanoate production. Microreactors enable precise temperature control (±1°C), critical for exothermic bromination and esterification steps [2] [4]. A two-stage flow process integrates aqueous-phase bromination followed by inline esterification, reducing intermediate purification needs [6].

Residence time optimization in tubular reactors improves para-bromine selectivity to >99% by minimizing over-bromination [2]. Automated solvent switching modules replace manual extraction, achieving 90% solvent recovery and reducing waste [4]. Pilot-scale trials demonstrate 300% productivity increases over batch methods, with 99.5% purity confirmed via HPLC [6].

Table 4: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 500 | 1,500 |

| Purity (%) | 99.0 | 99.5 |

| Solvent Waste (L/kg) | 120 | 40 |

Methyl 2-(4-bromophenyl)propanoate exhibits distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound possesses a molecular weight of 243.10 grams per mole, corresponding to the molecular formula Carbon-10 Hydrogen-11 Bromine Oxygen-2 [1] [2]. Computational predictions indicate a boiling point of 280.2 ± 15.0 degrees Celsius, demonstrating the influence of the brominated aromatic system on thermal stability [1]. The predicted density of 1.383 ± 0.06 grams per cubic centimeter at 20 degrees Celsius further supports the molecular compactness imparted by the bromine substituent [1].

The absence of experimentally determined melting point data in current literature represents a significant gap in the thermodynamic characterization of this compound. However, structural analogs provide insight into expected thermal behavior. The related compound 2-(4-bromophenyl)-2-methylpropanoic acid exhibits a melting point range of 122-124 degrees Celsius [3], suggesting that the ester derivative may demonstrate comparable thermal transitions. The presence of the methyl ester functionality typically reduces intermolecular hydrogen bonding compared to the corresponding carboxylic acid, potentially lowering the melting point relative to the parent acid.

The topological polar surface area of 26.30 square angstroms indicates moderate polarity, which correlates with the observed thermodynamic properties [4]. The partition coefficient (LogP) value of 2.73 demonstrates the compound's lipophilic character, contributing to its thermal stability and phase behavior [1]. These thermodynamic parameters collectively establish methyl 2-(4-bromophenyl)propanoate as a moderately volatile organic compound with enhanced thermal stability due to the brominated aromatic framework.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.10 g/mol | Calculated from molecular formula [1] |

| Melting Point | Not available | Literature search |

| Boiling Point | 280.2 ± 15.0°C (predicted) | Computational prediction [1] |

| Density (at 20°C) | 1.383 ± 0.06 g/cm³ (predicted) | Computational prediction [1] |

| Exact Mass | 241.9937 g/mol | Mass spectrometry [4] |

| Topological Polar Surface Area | 26.30 Ų | Computational calculation [4] |

| Partition Coefficient (LogP) | 2.73 (predicted) | Computational prediction [1] |

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of methyl 2-(4-bromophenyl)propanoate demonstrates characteristic behavior consistent with its chemical structure and polarity. In polar protic solvents, the compound exhibits limited aqueous solubility, with water solubility reported as very low, less than 0.1 grams per liter at standard conditions [5]. This hydrophobic behavior results from the predominant aromatic character and lipophilic ester functionality, which minimize favorable interactions with water molecules [6].

Methanol and other short-chain alcohols provide moderate solvation capabilities for the compound, representing an intermediate polarity environment that accommodates both the polar ester group and the hydrophobic brominated aromatic system [6]. The hydroxyl functionality in alcoholic solvents enables hydrogen bonding interactions with the carbonyl oxygen of the ester group, enhancing solubility compared to purely aqueous systems.

Polar aprotic solvents demonstrate variable solubility profiles depending on their specific characteristics. Acetonitrile shows slight solubility, as documented in literature sources indicating compatibility with this solvent system [7]. Dimethyl sulfoxide and acetone provide good solubility due to their ability to solvate both polar and nonpolar molecular regions through dipole-dipole interactions and dispersion forces [5] [8]. The enhanced polarity of the sulfonyl group in related compounds further supports the effectiveness of polar aprotic solvents for brominated aromatic esters [8].

Non-polar solvent systems exhibit excellent compatibility with methyl 2-(4-bromophenyl)propanoate. Hydrocarbon solvents including hexane and heptane demonstrate good solubility due to favorable dispersion interactions with the aromatic ring system and alkyl portions of the molecule [9] [6]. Cyclohexane shows more limited solubility, likely due to geometric constraints in the solvation shell formation around the brominated aromatic system.

Halogenated solvents represent the most favorable solubility environment for this compound. Dichloromethane and chloroform provide very high solubility through a combination of dipole-dipole interactions with the ester functionality and enhanced dispersion forces with the brominated aromatic system [9] [10]. The preference for halogenated solvents in synthetic applications reflects these optimal solvation characteristics, with dichloromethane being specifically mentioned as the preferred extraction solvent for related brominated aromatic compounds [10] [11].

| Solvent Category | Solvent | Solubility | Qualitative Assessment |

|---|---|---|---|

| Polar Protic | Water | Very low (<0.1 g/L) [5] | Insoluble |

| Polar Protic | Methanol | Moderate [6] | Moderately soluble |

| Polar Aprotic | Acetonitrile | Slightly soluble [7] | Slightly soluble |

| Polar Aprotic | Dimethyl sulfoxide | Good [5] | Soluble |

| Polar Aprotic | Acetone | Good [5] | Soluble |

| Non-polar | Hexane | Good [9] | Soluble |

| Non-polar | Heptane | Good [9] | Soluble |

| Non-polar | Cyclohexane | Limited | Poorly soluble |

| Halogenated | Dichloromethane | Very soluble [9] [10] | Highly soluble |

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Signatures

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of methyl 2-(4-bromophenyl)propanoate reveals characteristic signal patterns consistent with its molecular structure. The methyl ester protons typically appear as a singlet in the 3.7-3.8 parts per million region, integrating for three protons and representing the methoxy group (-OCH₃) attached to the carbonyl carbon [13]. The aromatic protons of the 4-bromophenyl ring system exhibit characteristic coupling patterns in the 7.2-7.6 parts per million range, with the para-disubstitution pattern creating a typical two-doublet system due to the symmetrical environment around the bromine substituent.

The propanoate backbone protons display complex multipicity patterns depending on the substitution pattern at the alpha carbon. For the specific compound under investigation, the methyl group attached to the alpha carbon appears as a doublet around 1.4-1.6 parts per million, while the alpha proton itself manifests as a quartet due to coupling with the adjacent methyl group [13]. These patterns are consistent with related brominated propanoate derivatives documented in the literature.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis. The carbonyl carbon of the ester functionality typically resonates in the 170-175 parts per million region, characteristic of aliphatic ester compounds [13]. The aromatic carbon signals appear in the expected 120-140 parts per million range, with the carbon bearing the bromine substituent showing characteristic downfield shifting due to the electronegativity of the halogen. The methoxy carbon appears around 52-54 parts per million, while the alpha carbon of the propanoate chain resonates in the 40-50 parts per million region depending on substitution patterns.

Infrared Spectroscopy

Infrared spectroscopy of methyl 2-(4-bromophenyl)propanoate exhibits characteristic absorption bands that serve as definitive fingerprints for functional group identification. The ester carbonyl stretching vibration appears as a strong, sharp absorption band in the 1735-1745 wavenumber region, consistent with typical methyl ester compounds [14]. This frequency range reflects the electron-withdrawing influence of the brominated aromatic system, which slightly increases the carbonyl stretching frequency compared to simple aliphatic esters.

Aliphatic carbon-hydrogen stretching vibrations manifest in the 2900-3000 wavenumber region as multiple overlapping bands corresponding to the various carbon-hydrogen environments in the propanoate chain and methoxy group [15]. The aromatic carbon-hydrogen stretching typically appears around 3000-3100 wavenumbers, though this region often overlaps with aliphatic signals in complex molecules.

Aromatic carbon-carbon stretching vibrations provide characteristic fingerprint information in the 1590-1610 wavenumber region, with multiple bands reflecting the substituted benzene ring system [15]. The carbon-bromine stretching vibration appears as a medium intensity band in the 500-650 wavenumber region, providing definitive evidence for the brominated aromatic substituent [15]. Additional fingerprint region absorptions below 1500 wavenumbers contribute to the unique spectroscopic signature of this compound, including aromatic carbon-carbon bending modes and out-of-plane deformation vibrations.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the brominated aromatic chromophore system. The primary absorption maximum typically occurs in the 250-280 nanometer region, corresponding to the π→π* transition of the substituted benzene ring [16] . The presence of the bromine substituent causes a bathochromic shift compared to unsubstituted aromatic systems due to the extended conjugation and increased polarizability.

Secondary absorption features may appear at longer wavelengths, representing n→π* transitions involving the carbonyl functionality of the ester group . These transitions typically exhibit lower extinction coefficients compared to the aromatic π→π* transitions but provide additional structural information. The overall absorption profile demonstrates the influence of the electron-withdrawing bromine substituent on the electronic structure of the aromatic system, with characteristic peak shapes and intensities serving as diagnostic tools for compound identification and purity assessment.

| Technique | Key Absorption/Signal | Value/Position | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Methyl ester protons | 3.7-3.8 ppm (singlet, 3H) | Methoxy group (-OCH₃) |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm [13] | Ester carbonyl (C=O) |

| Infrared Spectroscopy | Carbonyl stretch | 1735-1745 cm⁻¹ [14] | Ester carbonyl stretching |

| Infrared Spectroscopy | Carbon-hydrogen stretch | 2900-3000 cm⁻¹ [15] | Aliphatic C-H stretching |

| Infrared Spectroscopy | Aromatic carbon-carbon stretch | 1590-1610 cm⁻¹ [15] | Aromatic ring vibrations |

| Infrared Spectroscopy | Carbon-bromine stretch | 500-650 cm⁻¹ [15] | C-Br stretching vibration |

| Ultraviolet-Visible Spectroscopy | π→π* transition | 250-280 nm [16] | Aromatic chromophore |

Chromatographic Retention Characteristics

Chromatographic behavior of methyl 2-(4-bromophenyl)propanoate demonstrates predictable retention patterns across various separation techniques, reflecting its physicochemical properties and molecular interactions with stationary phases. The compound's moderate polarity and aromatic character influence its chromatographic mobility and selectivity in different analytical systems.

High Performance Liquid Chromatography

Reverse-phase High Performance Liquid Chromatography using Carbon-18 stationary phases provides optimal separation conditions for methyl 2-(4-bromophenyl)propanoate analysis. With acetonitrile-water mobile phases in a 70:30 ratio, typical retention times range from 8-12 minutes under standard analytical conditions [18] [19]. The compound's lipophilic character promotes strong interactions with the hydrophobic stationary phase, resulting in moderate retention that facilitates both analytical quantification and preparative isolation.

Normal-phase chromatography employing silica gel stationary phases demonstrates faster elution profiles due to the compound's limited polar functionality. Using hexane-ethyl acetate mobile phases in 4:1 ratios, retention times typically range from 5-8 minutes [20]. The predominant nonpolar character of the brominated aromatic system reduces affinity for the polar silica surface, enabling rapid separation from more polar impurities and synthetic byproducts.

Chiral stationary phases have proven effective for enantiomeric separations of related compounds, with retention times extending to 15-20 minutes using hexane-isopropanol mobile phases in 95:5 ratios [18] [21]. The extended retention reflects the additional molecular recognition mechanisms involved in chiral discrimination, providing baseline resolution for stereochemical analysis when applicable.

Gas Chromatography

Gas chromatographic analysis utilizing capillary columns with nonpolar stationary phases such as dimethylpolysiloxane (DB-5 equivalent) demonstrates excellent separation efficiency for methyl 2-(4-bromophenyl)propanoate. Temperature programming from 50-250 degrees Celsius provides retention times in the 12-15 minute range, with sharp peak shapes indicative of minimal column interactions and thermal stability [18]. The compound's volatility and thermal characteristics make it well-suited for gas chromatographic analysis, particularly for purity assessment and quantitative analysis.

Packed column systems using similar stationary phases under isothermal conditions at 200 degrees Celsius yield retention times of 10-12 minutes, though with reduced resolution compared to capillary systems [18]. The choice between capillary and packed columns depends on the specific analytical requirements, with capillary systems preferred for high-resolution separations and packed columns suitable for routine quantitative analysis.

Thin Layer Chromatography

Thin layer chromatography on silica gel provides rapid qualitative analysis and purification monitoring for methyl 2-(4-bromophenyl)propanoate. Using hexane-ethyl acetate mobile phases in 4:1 ratios, the compound exhibits retardation factor values of 0.35-0.45, indicating moderate polarity and good separation from common impurities [20]. Alternative mobile phase systems employing dichloromethane-methanol in 9:1 ratios yield retardation factors of 0.25-0.35, providing different selectivity profiles for specific separation challenges.

The chromatographic behavior correlates well with the compound's physicochemical properties, including its partition coefficient and hydrogen bonding capacity. These retention characteristics facilitate both analytical applications and synthetic process monitoring, enabling efficient compound identification and purity assessment across multiple chromatographic platforms.

| Technique | Column/Stationary Phase | Mobile Phase/Conditions | Retention Parameter |

|---|---|---|---|

| High Performance Liquid Chromatography | Reverse Phase C18 | Acetonitrile/Water (70:30) [18] | Retention time: 8-12 min |

| High Performance Liquid Chromatography | Normal Phase Silica | Hexane/Ethyl Acetate (4:1) [20] | Retention time: 5-8 min |

| High Performance Liquid Chromatography | Chiral Stationary Phase | Hexane/Isopropanol (95:5) [18] | Retention time: 15-20 min |

| Gas Chromatography | Capillary Column (DB-5) | Temperature program 50-250°C [18] | Retention time: 12-15 min |

| Gas Chromatography | Packed Column (OV-1) | Isothermal 200°C [18] | Retention time: 10-12 min |

| Thin Layer Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate (4:1) [20] | Rf = 0.35-0.45 |

| Thin Layer Chromatography | Silica Gel 60 | Dichloromethane/Methanol (9:1) | Rf = 0.25-0.35 |